molecular formula C13H12N4O3 B5556561 2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}phthalazin-1(2H)-one

2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}phthalazin-1(2H)-one

Cat. No. B5556561
M. Wt: 272.26 g/mol
InChI Key: IIPKVIQDGUBKTI-UHFFFAOYSA-N
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Description

This compound belongs to a broader category of phthalazinone derivatives, known for their wide range of biological activities and chemical properties. Phthalazinone derivatives have been extensively studied for their potential applications in medicinal chemistry, including antimicrobial and anticancer activities.

Synthesis Analysis

The synthesis of derivatives similar to the specified compound often involves multi-step chemical reactions. For instance, derivatives have been synthesized from methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate, prepared from phthalic anhydride, and further reacted with various reagents to introduce the 1,2,4-oxadiazol moiety (Sridhara et al., 2010). Efficient one-pot, multi-component synthetic approaches have also been reported, highlighting the versatility of synthesis methods available for such compounds (Torkian et al., 2011).

Molecular Structure Analysis

Structural characterization of similar compounds is typically achieved using spectral data, including NMR, IR, and mass spectrometry. For example, novel phthalazine scaffolds linked to 1,3,4-oxadiazolyl-1,2,3-triazoles have been synthesized and structurally characterized, offering insights into the molecular framework that impacts their biological activity (Allaka et al., 2023).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with various biological targets, underlining their potential in drug design. For instance, the introduction of the 1,3,4-oxadiazole moiety has been shown to impact the antimicrobial activity of phthalazinone derivatives (Sridhara et al., 2011).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of these compounds under various conditions. Crystal structure studies and Hirshfeld surface analysis provide detailed insights into the molecular interactions and stability of these compounds (Kumara et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological molecules, are central to the utility of these compounds. Research into combining click-multicomponent reactions for the synthesis of related derivatives sheds light on the versatile chemical properties enabling their potential biological applications (Salehi et al., 2012).

Scientific Research Applications

Antimicrobial Activity

Several studies have synthesized derivatives of phthalazin-1(2H)-one, demonstrating significant antimicrobial activities against various bacteria and fungi strains. For instance, Sridhara et al. (2010) synthesized a series of 2-substituted [4-(1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-one derivatives, showcasing their antimicrobial potential (Sridhara et al., 2010). Similarly, Sridhara et al. (2011) further explored the antimicrobial properties of 3-isoxazoline substituted phthalazine methylsulfonyl oxadiazoles, reinforcing the antimicrobial efficacy of these compounds (Sridhara et al., 2011).

Antioxidant Activity

The antioxidant capabilities of phthalazin-1(2H)-one derivatives were also investigated, revealing their potential in combating oxidative stress. Mallesha et al. (2014) reported on the synthesis of 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives, highlighting compound 2c as a notable radical scavenger (Mallesha et al., 2014).

Synthesis and Chemical Properties

Research into the synthesis of phthalazin-1(2H)-one derivatives has led to the development of efficient synthetic methodologies. For example, Torkian et al. (2011) demonstrated an efficient one-pot, four-component synthesis method for creating triazolyl methoxy-phenyl indazolo[2,1-b]phthalazine-trione derivatives, showcasing the versatility of these compounds in chemical synthesis (Torkian et al., 2011).

Material Science and Medicinal Chemistry Applications

Beyond their biological activities, phthalazin-1(2H)-one derivatives hold potential in material science and medicinal chemistry. Kumara et al. (2017) carried out crystal structure studies, Hirshfeld surface analysis, and DFT calculations on novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives, shedding light on their structural and electronic properties, which could be crucial for designing materials with specific functionalities (Kumara et al., 2017).

Mechanism of Action

The mechanism of action of a 1,2,4-oxadiazole-based compound would depend on its specific structure and the biological target it interacts with. Some 1,2,4-oxadiazole derivatives have shown a broad spectrum of biological activities .

Safety and Hazards

The safety and hazards associated with a specific 1,2,4-oxadiazole-based compound would depend on its specific structure. For example, the compound “2-((3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl)methyl)morpholine hydrochloride” has been classified as an eye irritant .

Future Directions

The future directions for research on 1,2,4-oxadiazole-based compounds could include the development of new synthetic methods, the exploration of their biological activities, and their application in the design of new drugs or other useful compounds .

properties

IUPAC Name

2-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3/c1-19-8-11-15-12(20-16-11)7-17-13(18)10-5-3-2-4-9(10)6-14-17/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPKVIQDGUBKTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NOC(=N1)CN2C(=O)C3=CC=CC=C3C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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